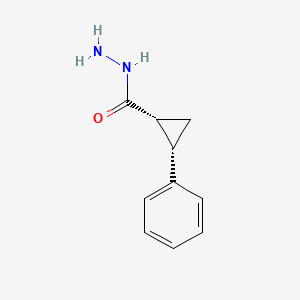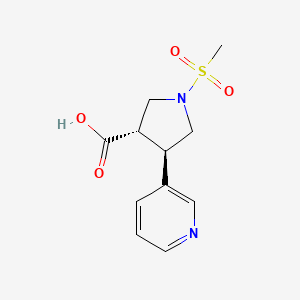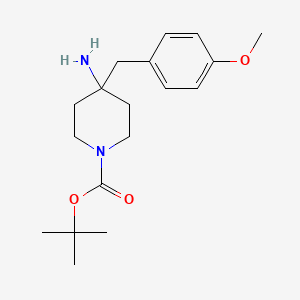
Tranylcypromine hydrazide, cis-
Übersicht
Beschreibung
Tranylcypromine hydrazide, cis- is a chemical compound with the molecular formula C10H12N2O . It has an average mass of 176.215 Da and a monoisotopic mass of 176.094955 Da . It is also known by other names such as 2-Phenylcyclopropanecarbohydrazide .
Synthesis Analysis
Based on the mode of action (MOA) of Tranylcypromine and structure of LSD1, divalent Tranylcypromine derivatives with aliphatic and benzylic linkers were designed, synthesized, and evaluated for their LSD1 inhibitory activity . All ten new compounds showed improved activity against LSD1 than Tranylcypromine and GSK2879552 .
Molecular Structure Analysis
Tranylcypromine hydrazide, cis- has a molecular structure characterized by a total of 26 bonds, including 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, and 1 six-membered ring .
Chemical Reactions Analysis
Tranylcypromine is a non-hydrazine monoamine oxidase inhibitor with a rapid onset of activity . MAO is an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine .
Physical And Chemical Properties Analysis
Tranylcypromine hydrazide, cis- has a density of 1.2±0.1 g/cm3, a boiling point of 386.1±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 63.5±3.0 kJ/mol and a flash point of 187.3±22.3 °C .
Wissenschaftliche Forschungsanwendungen
Neurotoxicity Studies
Tranylcypromine has been identified to cause neurotoxicity in human-induced pluripotent stem cell-derived brain organoids. This leads to decreased proliferation activity and induction of apoptosis. The treatment also affects neurons and astrocytes, impairing cell density .
Cancer Treatment
A number of tranylcypromine-based LSD1 inhibitors have been developed for cancer treatment. Two derivatives, ORY-1001 and GSK2879552, are currently in clinical trials. These compounds are being repurposed as irreversible LSD1 inhibitors for cancer therapy .
Treatment of Neurological Diseases
Tranylcypromine derivatives have been identified as potent agents for the treatment of various neurological diseases, including schizophrenia, Parkinson’s disease, and depression. The dopamine-3 (D3) receptor subtype is an important target for these agents .
Wirkmechanismus
Target of Action
Tranylcypromine hydrazide, cis-, primarily targets Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .
Mode of Action
Tranylcypromine hydrazide, cis-, acts as a nonselective and irreversible inhibitor of the enzyme monoamine oxidase (MAO) . It inhibits MAO by binding to it and rendering it inactive . This inhibition leads to an increase in the levels of monoamines released upon synaptic firing .
Biochemical Pathways
The inhibition of MAO by Tranylcypromine hydrazide, cis-, affects the metabolism of monoamines . This can affect various biochemical pathways and have downstream effects on mood and behavior .
Pharmacokinetics
Tranylcypromine hydrazide, cis-, has a rapid onset of activity . It is absorbed rapidly, with a time to peak serum concentration of about 1.5 hours . The half-life elimination of Tranylcypromine is approximately 2.5 hours . It is metabolized in the liver and excreted in urine and feces .
Result of Action
The result of Tranylcypromine hydrazide, cis-'s action is an increase in the endogenous concentrations of epinephrine, norepinephrine, and serotonin . This increase is due to the inhibition of the enzyme responsible for the breakdown of these neurotransmitters . This can lead to an improvement in symptoms of major depressive disorder and other neuropsychiatric disorders .
Action Environment
The action of Tranylcypromine hydrazide, cis-, can be influenced by various environmental factors. For instance, the consumption of foods or beverages with significant tyramine content can precipitate a hypertensive crisis . This is because tyramine, which is metabolized by MAO, causes extensive release of norepinephrine when ingested and absorbed, which can rapidly increase blood pressure . Therefore, patients taking Tranylcypromine hydrazide, cis-, are often advised to avoid foods high in tyramine .
Zukünftige Richtungen
Tranylcypromine is a useful pharmacophore for lysine-specific demethylase 1 (LSD1) inhibitors . Several compounds with rigid aliphatic linkers demonstrated nanomolar enzymatic and cellular activities, as well as good MAO-A/B selectivity . Further supported by their significant CD86 mRNA expression enhancement effect, divalent Tranylcypromine derivative can be promising lead for new LSD1 inhibitors .
Eigenschaften
IUPAC Name |
(1R,2S)-2-phenylcyclopropane-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-12-10(13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,11H2,(H,12,13)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPLGMIOSVEITG-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)NN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17364-52-2 | |
| Record name | Tranylcypromine hydrazide, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017364522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRANYLCYPROMINE HYDRAZIDE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S801P7021 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[(Cyclobutylcarbonyl)amino]-2-methyl-5-quinolinecarboxylic acid](/img/structure/B1653022.png)
![2-(6-chloro-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1653023.png)
![2-Methylpropyl 4-[1-(1-methylpyrazol-4-yl)ethylamino]piperidine-1-carboxylate](/img/structure/B1653026.png)

![1-(2,3-Dimethylpyrido[2,3-b]pyrazin-7-yl)-3-piperidinecarboxylic acid](/img/structure/B1653028.png)
![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-amine](/img/structure/B1653030.png)
![tert-Butyl [4-(3-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B1653034.png)

![4-(Thiophen-2-ylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1653037.png)
![tert-Butyl [4-(pyridin-3-yl)piperidin-4-yl]methylcarbamate](/img/structure/B1653039.png)


